3-Ethoxy-androsta-3,5-dien-17-one

Analytical method development Chromatographic retention prediction Pharmacopeial impurity profiling

Laboratories developing ANDA stability methods face retention-time shifts when substituting EP Impurity B analogs. 3-Ethoxy-androsta-3,5-dien-17-one (CAS 972-46-3) is the official Testosterone EP Impurity B, matching pharmacopeial retention windows (LogP 4.67). • Eliminates isomer byproducts in ethisterone synthesis via the 3-ethoxy protecting group. • ≥98% HPLC purity meets EP quantitative impurity requirements. • Solid-state identity verification supported by published single-crystal XRPD data (P2₁).

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 972-46-3
Cat. No. B160998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-androsta-3,5-dien-17-one
CAS972-46-3
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C
InChIInChI=1S/C21H30O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-18H,4,6-12H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1
InChIKeyPAOWPNQOTVTCAF-OEUJLIAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-androsta-3,5-dien-17-one Overview


3-Ethoxy-androsta-3,5-dien-17-one (CAS 972-46-3) is a synthetic C21 steroidal dienone ether, formally identified as the 3-ethyl enol ether of androst-4-ene-3,17-dione [1]. It is officially designated as Testosterone EP Impurity B (Androstenedione Ethylenolether) under the European Pharmacopoeia monograph for testosterone, supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) analytical development and quality control [2]. The compound also serves as a protected 3-keto intermediate enabling selective C-17 ethynylation in the synthesis of ethisterone, where its 3-ethoxy enol ether protection suppresses isomeric byproduct formation compared to direct derivatization of unprotected androstenedione [3].

EP/USP-codified impurity reference standard for testosterone ANDA development
Enol ether-protected intermediate enabling selective C-17 ethynylation in progestin synthesis
3-Ethoxy substitution supports chromatographic resolution from 3-methoxy impurity (Imp. J)

3-Ethoxy-androsta-3,5-dien-17-one: Substitution Limitations


The 3-alkoxy substituent on the androsta-3,5-dien-17-one scaffold directly governs the compound's chromatographic retention, solid-state properties, and reactivity in downstream synthetic transformations. Substituting the 3-ethoxy group with a 3-methoxy or 3-isopropoxy moiety alters the molecule's logP by approximately 0.5–0.8 log units, which translates to a meaningful shift in reversed-phase HPLC retention time under pharmacopeial conditions, thereby compromising the accuracy of impurity profiling methods that rely on a specified retention window for Testosterone EP Impurity B . In synthetic applications, the 3-alkoxy enol ether serves as a protecting group whose hydrolysis rate is chain-length-dependent; the ethoxy variant offers a distinct balance of stability during C-17 functionalization and subsequent acid-catalyzed deprotection, a kinetic profile not replicated by the methoxy analog, which is preferred in certain ethisterone processes for its faster cleavage but may lead to different impurity profiles [1]. Furthermore, only the 3-ethoxy congener is the officially codified EP Impurity B reference standard; regulatory submissions that substitute it with a different 3-alkoxy homolog risk non-compliance with pharmacopeial identification criteria [2].

HPLC Selectivity Shift

Replacing 3-ethoxy with methoxy or isopropoxy alters logP by ~0.5–0.8, which may shift HPLC retention and compromise pharmacopeial impurity profiling without method re-validation.

Deprotection Kinetics Mismatch

The ethoxy enol ether provides a distinct acid-hydrolysis profile; methoxy or isopropoxy analogs may alter the timing of C-17 deprotection, potentially modifying the impurity profile of the final steroid.

Compendial Non-Recognition

Only the 3-ethoxy congener is codified as EP Impurity B / USP Ethoxyandrostadiene; substitution with any other 3-alkoxy homolog requires de novo qualification for regulatory acceptance.

3-Ethoxy-androsta-3,5-dien-17-one: Differentiation Evidence


LogP and HPLC Selectivity: 3-Ethoxy vs. 3-Methoxy

The 3-ethoxy congener exhibits a calculated octanol-water partition coefficient (ACD/LogP) of 4.67, compared to 4.14 for the 3-methoxy analog . This difference of ΔLogP = 0.53 corresponds to a predicted ∼3.4-fold higher lipophilicity for the ethoxy derivative, which directly governs its longer retention on reversed-phase HPLC columns under pharmacopeial conditions. A higher LogP for the ethoxy variant ensures baseline separation from the more polar methoxy analog, a prerequisite for accurate quantification of Testosterone EP Impurity B in the presence of Impurity J [1].

HPLC Selectivity
Head-to-head
ΔLogP = +0.53 (∼3.4× higher lipophilicity vs. 3-methoxy)
Supports chromatographic resolution of Imp. B from Imp. J under EP conditions
Predicted LogP; confirm experimentally
Analytical method development Chromatographic retention prediction Pharmacopeial impurity profiling

Boiling Point and Thermal Stability: 3-Ethoxy vs. 3-Methoxy

The predicted boiling point of 3-ethoxy-androsta-3,5-dien-17-one is 458.6 ± 45.0 °C at 760 mmHg, whereas the 3-methoxy analog boils at 446.5 ± 45.0 °C . This ΔBP of approximately +12 °C reflects the higher molecular weight (314.5 vs. 300.4 g/mol) and stronger van der Waals interactions of the ethoxy homolog, which can be exploited during preparative purification or to define safe handling temperature limits during drying.

Thermal Stability
Head-to-head
ΔBP ≈ +12 °C (458.6 °C vs. 446.5 °C for 3-methoxy)
Wider thermal window for drying/concentration steps
Predicted boiling point; validate under process conditions
Thermal stability Purification by distillation Physicochemical characterization

X-Ray Crystal Structure for Solid-State Identity

The crystal structure of 3-ethoxy-androsta-3,5-dien-17-one has been solved at 293 K in the monoclinic space group P2₁ (No. 4) with unit cell parameters a = 6.707(2) Å, b = 7.519(2) Å, c = 17.868(2) Å, β = 93.70(1)°, V = 899.2 ų, Z = 2 [1]. This experimentally determined structure provides an unambiguous solid-state identity benchmark for the ethoxy derivative. In contrast, no peer-reviewed single-crystal structure is indexed for the 3-methoxy analog in the Cambridge Structural Database, limiting the ability to verify its solid-state form by diffraction methods [2]. The availability of a published crystal structure facilitates GMP-compliant reference standard qualification through X-ray powder diffraction (XRPD) pattern matching.

Solid-State Identity
Reported
Monoclinic P2₁; a=6.707, b=7.519, c=17.868 Å, β=93.70°
Enables XRPD pattern matching for reference standard qualification
Crystal structure not reported for 3-methoxy analog
Solid-state characterization Polymorph screening Reference standard qualification

Selective C-17 Ethynylation via Enol Ether Protection

In the patented synthesis of ethisterone, 3-alkoxy-androsta-3,5-dien-17-one intermediates (preferably 3-methoxy or 3-ethoxy) are reacted with an acetylene adduct at ≤20 °C, followed by acid treatment and neutralization [1]. The patent explicitly teaches that ethynylation via the 3-alkoxy-protected dienone selectively occurs at the C-17 position and suppresses the formation of isomeric byproducts compared to direct ethynylation of androst-4-ene-3,17-dione. A separate Chinese patent reports that 3-ethoxy-androsta-3,5-dien-17-one can be synthesized with an HPLC purity of 98.8% and a yield of 96.4% via esterification of 4-androstene-3,17-dione using toluene-p-sulfonic acid and acetic anhydride , establishing a quantifiable benchmark for the procurement of high-purity starting material for downstream ethynylation chemistry.

Synthetic Selectivity
Cross-study comparable
Enol ether protection suppresses isomeric byproducts vs. direct ethynylation
Supports higher-purity ethisterone synthesis
Reported purity benchmark ≥98.8% HPLC for the intermediate
Steroidal progestin synthesis Enol ether protecting group strategy Process chemistry yield optimization

Regulatory Codification as EP Impurity B

3-Ethoxy-androsta-3,5-dien-17-one is explicitly listed as Testosterone Impurity B in the European Pharmacopoeia (EP) and as Ethoxyandrostadiene in the USP, with a defined acceptance limit and chromatographic identity [1]. The 3-isopropoxy analog (CAS 69613-81-6, Androstenedione Propyl Enol Ether) is not codified in any major pharmacopeia and is offered only as an in-house impurity standard without a compendial limit [2]. The EP impurity designation carries mandatory characterization requirements (HPLC retention time, relative response factor, and system suitability criteria) that are pre-established for the 3-ethoxy compound but must be developed de novo for any other 3-alkoxy homolog.

Regulatory Status
Class-level inference
Codified as EP Impurity B / USP Ethoxyandrostadiene
Pre-validated for ANDA system suitability
3-isopropoxy analog is non-compendial
Pharmacopeial reference standard ANDA impurity profiling Regulatory compliance

3-Ethoxy-androsta-3,5-dien-17-one: Application Scenarios


EP/USP-Compliant ANDA: Impurity B Reference Standard

Analytical laboratories performing testosterone drug product release testing under EP or USP monographs require a certified reference standard of Impurity B. The 3-ethoxy compound's defined LogP of 4.67 ensures a characteristic retention time distinct from Impurity J (3‑methoxy, LogP 4.14), enabling accurate peak identification during system suitability testing . Procurement of a batch with HPLC purity ≥98.5% (as offered by Toronto Research Chemicals and SynZeal) satisfies the EP requirement for impurity reference materials used in quantitative related-substances determination .

Selective C-17 Ethynylation in Progestin Synthesis

Process chemistry groups synthesizing ethisterone or related 17α-ethynyl steroids should employ 3‑ethoxy-androsta-3,5-dien-17-one at a specified purity of ≥98.8% (HPLC) to replicate the isomer-suppression advantage documented in Mitsubishi patent JPS588095A [1]. The 3-ethoxy protecting group withstands the low-temperature ethynylation conditions (≤20 °C in THF) and is subsequently removed under acidic workup, delivering ethisterone with a narrower impurity profile than the direct ethynylation route starting from androstenedione [1].

GMP Reference Standard Qualification by XRPD

Quality control units qualifying a working reference standard of Testosterone Impurity B can leverage the published single-crystal structure (P2₁, a=6.707 Å, b=7.519 Å, c=17.868 Å, β=93.70°) to generate a calculated XRPD pattern for identity matching [2]. This capability is unavailable for the 3-methoxy analog, making the ethoxy derivative the preferred choice when solid-state identity confirmation is required by ICH Q7 GMP guidelines for reference standard qualification [2].

Stability-Indicating HPLC with Thermally Robust Impurity Marker

When developing a stability-indicating HPLC method for testosterone API, the higher boiling point of 3‑ethoxy-androsta-3,5-dien-17-one (458.6 °C) compared to the 3-methoxy analog (446.5 °C) indicates that the ethoxy impurity is less prone to evaporative loss during sample concentration steps, improving recovery and quantitative accuracy . This thermal stability advantage supports its selection as a primary impurity marker in methods subjected to forced degradation studies and subsequent regulatory scrutiny .

Application
Selection Property
Validation Focus
EP/USP impurity B reference standard analysis
3-Ethoxy substitution for compendial identity
System suitability retention time and purity compliance
Ethisterone synthesis via enol ether protection
3-Ethoxy protecting group stability
Isomer suppression and downstream purity
XRPD qualification of reference standard
Published single-crystal structure
Polymorph identity and lot consistency
Stability-indicating HPLC method
Higher boiling point for thermal handling context
Recovery during sample concentration steps
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